N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-METHYL-4-NITROBENZAMIDE is a complex organic compound that features a unique structure combining a cyclopentathiophene ring with a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-METHYL-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the cyclopentathiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The subsequent steps involve the introduction of the cyano group and the nitrobenzamide moiety through nitration and amidation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-METHYL-4-NITROBENZAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for the exploration of its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound’s derivatives may be investigated for their therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: In materials science, the compound can be used to develop new materials with desirable properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the cyano group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
- N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[(2,4-DIMETHYLPHENYL)METHOXY]ACETAMIDE
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-METHYL-4-NITROBENZAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H13N3O3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H13N3O3S/c1-9-7-10(5-6-13(9)19(21)22)15(20)18-16-12(8-17)11-3-2-4-14(11)23-16/h5-7H,2-4H2,1H3,(H,18,20) |
InChI Key |
DIDRFXKEOXDRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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